3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-27-18(11-17(25-27)14-4-3-5-16(10-14)31-2)21(30)23-15-8-9-28(12-15)20-7-6-19-24-22-13-29(19)26-20/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRVZVKIODDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the core heterocyclic structures. One common synthetic route involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring The final step involves the coupling of the pyrrolidin-3-yl group to the pyrazole ring under specific reaction conditions, such as the use of triethylamine in dichloromethane .
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium hypochlorite can lead to the formation of triazolopyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. In biology, it is used to study enzyme inhibition and receptor binding, providing insights into cellular processes and disease mechanisms . In industry, it is used as a synthetic intermediate in the production of other complex organic compounds .
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions . This can result in various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substitution Patterns and Bioactivity
- Methoxy Group Position: The target compound’s 3-methoxyphenyl group contrasts with analogues featuring 4-methoxyphenyl (e.g., ). For example, 4-methoxy derivatives may exhibit stronger π-π stacking in enzyme active sites .
- Triazole Connectivity : The triazolopyridazine-pyrrolidine linker in the target compound differs from triazole-thiadiazole hybrids (e.g., ). The pyrrolidine spacer may enhance conformational flexibility, improving binding to globular enzymes like 14-α-demethylase .
Research Findings and Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide (CAS Number: 2034610-87-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 418.45 g/mol. Its structure includes:
- A triazolo[4,3-b]pyridazine moiety, which is known for various biological activities.
- A pyrazole ring, which is often associated with anti-inflammatory and analgesic properties.
- A methoxyphenyl group that may enhance lipophilicity and receptor interactions.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. Notably, compounds within this class have shown inhibitory activity against c-Met kinase, which is implicated in various cancers.
- Case Study : A derivative similar to the compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines. These findings suggest that the compound may possess similar or enhanced anticancer activity due to structural similarities with effective derivatives .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may act on various kinases and enzymes involved in tumor progression.
- Mechanism : The interaction with the ATP-binding site of kinases like c-Met can lead to inhibition of signaling pathways that promote cancer cell proliferation .
Anti-inflammatory and Analgesic Properties
Compounds containing pyrazole rings are often studied for their anti-inflammatory effects. The presence of the pyrazole moiety in this compound indicates potential for COX-II inhibition.
| Activity | IC50 Values | Notes |
|---|---|---|
| c-Met Kinase Inhibition | 0.090 μM | Comparable to Foretinib (IC50 = 0.019 μM) |
| Cytotoxicity (A549) | 1.06 ± 0.16 μM | Significant activity observed |
| Cytotoxicity (MCF-7) | 1.23 ± 0.18 μM | Moderate cytotoxicity |
| Cytotoxicity (HeLa) | 2.73 ± 0.33 μM | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The biological activities observed can be attributed to the specific arrangement of functional groups within the compound. The SAR studies indicate that modifications in the triazolo and pyrazole rings can significantly impact potency and selectivity against various biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- The synthesis involves multi-step reactions, often starting with the preparation of the pyrazole core followed by coupling with the triazolo-pyridazine-pyrrolidine moiety. Key steps include click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and amide coupling using carbodiimide reagents .
- Optimization strategies:
- Temperature control : Maintain 50–60°C during cyclization to avoid side reactions .
- Solvent selection : Use THF/water mixtures for click chemistry to enhance regioselectivity .
- Catalysts : Copper sulfate/sodium ascorbate systems improve triazole ring formation efficiency .
- Yield improvement : Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and monitoring with TLC .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodology :
- 1H/13C NMR : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH3), pyrazole protons (δ 5.9–6.2 ppm), and triazolo-pyridazine aromatic signals (δ 7.3–8.5 ppm) .
- X-ray crystallography : Resolve pyrrolidine ring conformation and triazole-pyridazine planarity .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
- IR spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Methodology :
- Solubility : Test in DMSO (≥50 mM stock solutions) and PBS for biological assays .
- LogP : Estimate via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to predict membrane permeability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodology :
- Core modifications :
- Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro, chloro) to enhance π-π stacking with target proteins .
- Modify the pyrrolidine ring with sp³-hybridized substituents to reduce steric hindrance .
- Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR, HER2) using fluorescence polarization .
- Cellular uptake : Use radiolabeled analogs (³H or ¹⁴C) in cancer cell lines .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay standardization :
- Use identical cell lines (e.g., HepG2 for liver cancer) and passage numbers .
- Normalize IC50 values to positive controls (e.g., doxorubicin for cytotoxicity) .
- Data reconciliation :
- Analyze differences in solvent effects (DMSO vs. cyclodextrin formulations) on compound aggregation .
- Replicate studies under hypoxia vs. normoxia to assess microenvironmental influences .
Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?
- Methodology :
- Target selection : Dock against 14-α-demethylase (PDB: 3LD6) for antifungal activity or EGFR (PDB: 1M17) for anticancer effects .
- Simulation parameters :
- Force fields : AMBER or CHARMM for ligand-protein interactions .
- Binding free energy : Calculate via MM-PBSA to rank analogs .
- Validation : Compare docking poses with X-ray co-crystallography data .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Pharmacokinetics :
- Rodent studies : Administer 10 mg/kg IV/PO to measure Cmax, t1/2, and bioavailability .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in liver, brain, and plasma .
- Toxicity :
- Acute toxicity : OECD 423 guidelines (dose range: 50–2000 mg/kg) .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
